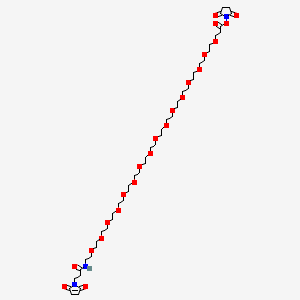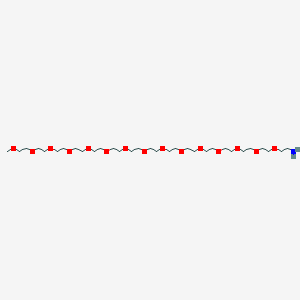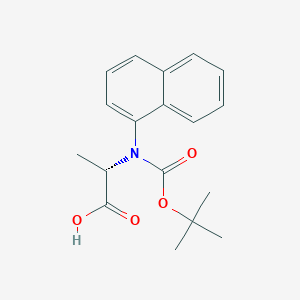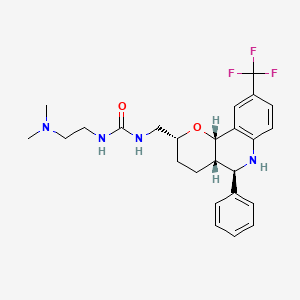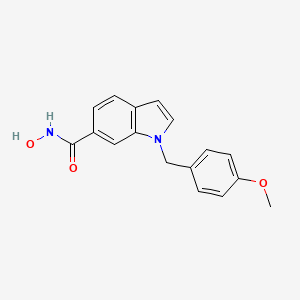
SPDP-PEG36-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPDP-PEG36-acid, also known as N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 36-acid, is a heterobifunctional crosslinking reagent. It is designed to conjugate free amines and sulfhydryls, facilitating the formation of stable amide and disulfide bonds. This compound is particularly useful in bioconjugation, where it serves as a linker between peptides, proteins, and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG36-acid involves the conjugation of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with polyethylene glycol (PEG) of 36 units. The reaction typically employs a suitable carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of PEG. The activated PEG then reacts with the amine group of SPDP to form an amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG36-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The pyridyl disulfide group reacts with free thiols to form disulfide bonds.
Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of coupling reagents like EDC or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Common Reagents and Conditions
Coupling Reagents: EDC, HATU
Reaction Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products
Disulfide Bonds: Formed when the pyridyl disulfide group reacts with thiols.
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines
Scientific Research Applications
SPDP-PEG36-acid is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the modification of surfaces and materials to introduce functional groups for further chemical reactions
Mechanism of Action
SPDP-PEG36-acid exerts its effects through the formation of stable amide and disulfide bonds. The carboxylic acid group reacts with primary amines to form amide bonds, while the pyridyl disulfide group reacts with thiols to form disulfide bonds. These reactions enable the conjugation of various biomolecules, facilitating their study and application in different fields .
Comparison with Similar Compounds
SPDP-PEG36-acid is unique due to its specific combination of functional groups and the length of the PEG linker. Similar compounds include:
SPDP-PEG12-acid: Contains a shorter PEG linker, resulting in different solubility and reactivity properties.
OPSS-PEG36-acid: Similar structure but with different functional groups, leading to variations in reactivity and applications
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H158N2O39S2/c86-81(5-80-125-126-82-3-1-2-6-85-82)84-7-9-90-11-13-92-15-17-94-19-21-96-23-25-98-27-29-100-31-33-102-35-37-104-39-41-106-43-45-108-47-49-110-51-53-112-55-57-114-59-61-116-63-65-118-67-69-120-71-73-122-75-77-124-79-78-123-76-74-121-72-70-119-68-66-117-64-62-115-60-58-113-56-54-111-52-50-109-48-46-107-44-42-105-40-38-103-36-34-101-32-30-99-28-26-97-24-22-95-20-18-93-16-14-91-12-10-89-8-4-83(87)88/h1-3,6H,4-5,7-80H2,(H,84,86)(H,87,88) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETQZNCXLDFCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H158N2O39S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1872.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
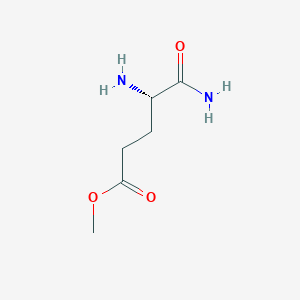
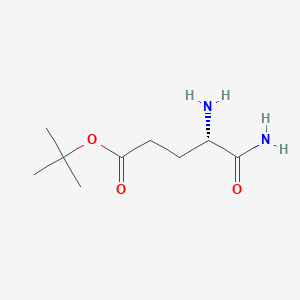
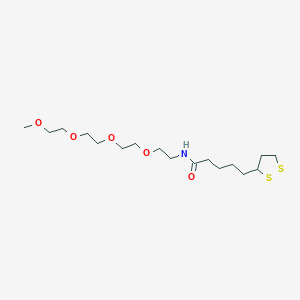
![[4,5-Diacetyloxy-6-azido-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B7908939.png)
